molecular formula C10H15NO5 B13916615 tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate CAS No. 86409-29-2

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate

Cat. No.: B13916615
CAS No.: 86409-29-2
M. Wt: 229.23 g/mol
InChI Key: HUCGXHMGDPFJQK-LURJTMIESA-N
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Description

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate is a chemical compound that belongs to the class of oxazolidinones. It is characterized by the presence of a tert-butyl group, a dioxooxazolidine ring, and a propanoate moiety. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate typically involves the reaction of tert-butyl alcohol with a protected amino acid derivative. One common method involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as reagents . The reaction proceeds under mild conditions, yielding the desired tert-butyl ester in good yields.

Industrial Production Methods

In industrial settings, the production of tert-butyl esters often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.

    Substitution: The tert-butyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved include binding to active sites, altering enzyme conformation, and modulating biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (S)-2,5-Dioxooxazolidine-4-propanoate include:

  • tert-Butyl alcohol
  • tert-Butyl chloride
  • tert-Butyl esters

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the tert-butyl group and the dioxooxazolidine ring. This structural feature imparts distinct reactivity and applications, making it valuable in various fields of research and industry .

Properties

CAS No.

86409-29-2

Molecular Formula

C10H15NO5

Molecular Weight

229.23 g/mol

IUPAC Name

tert-butyl 3-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate

InChI

InChI=1S/C10H15NO5/c1-10(2,3)16-7(12)5-4-6-8(13)15-9(14)11-6/h6H,4-5H2,1-3H3,(H,11,14)/t6-/m0/s1

InChI Key

HUCGXHMGDPFJQK-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H]1C(=O)OC(=O)N1

Canonical SMILES

CC(C)(C)OC(=O)CCC1C(=O)OC(=O)N1

Origin of Product

United States

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